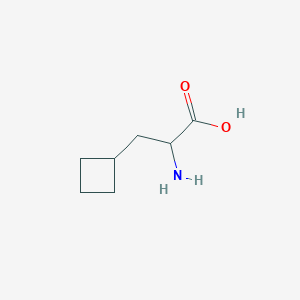

2-Amino-3-cyclobutylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-cyclobutylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6(7(9)10)4-5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGOJUDAJKUDAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621232 | |

| Record name | 3-Cyclobutylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4426-06-6 | |

| Record name | 3-Cyclobutylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Stereochemistry of 2-Amino-3-cyclobutylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The incorporation of non-proteinogenic amino acids into peptide-based therapeutics is a rapidly advancing strategy for enhancing pharmacological properties. Among these, amino acids bearing cyclic moieties have garnered significant attention for their ability to impose conformational constraints, thereby influencing peptide secondary structure, receptor affinity, and proteolytic stability. This guide provides a comprehensive technical overview of 2-Amino-3-cyclobutylpropanoic acid, a non-proteinogenic amino acid with a unique cyclobutyl side chain. We will delve into its structural intricacies, stereochemical considerations, synthetic approaches, and its potential applications in medicinal chemistry and drug discovery.

Molecular Structure and Physicochemical Properties

This compound, also known as 3-cyclobutylalanine, is an alpha-amino acid with the chemical formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol .[1] Its structure consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a methylene-linked cyclobutyl group.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | [1] |

| CAS Number (Racemic) | 4426-06-6 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-cyclobutylalanine, DL-Cyclobutylalanine | [1] |

| Predicted Physicochemical Properties | ||

| pKa (Carboxyl) | ~2.2 | Estimated |

| pKa (Amino) | ~9.5 | Estimated |

| Isoelectric Point (pI) | ~5.85 | Estimated |

Note: Predicted pKa and pI values are estimated based on the values for similar aliphatic amino acids and the principles of isoelectric point calculation for neutral amino acids. Experimental determination is required for precise values.

Stereochemistry and Conformational Analysis

The presence of a chiral alpha-carbon renders this compound a stereoisomeric molecule, existing as (S) and (R) enantiomers. The stereochemistry at this center is crucial for its biological activity and its influence on peptide structure.

Chirality and Enantiomers

The alpha-carbon is bonded to four different groups: a hydrogen atom, a carboxyl group, an amino group, and a cyclobutylmethyl group. This results in two non-superimposable mirror images, the (S) and (R) enantiomers. The naturally occurring amino acids are predominantly in the L- (which usually corresponds to the S-) configuration. For synthetic applications in drug discovery, both enantiomers are of interest as they can exhibit different pharmacological profiles.

Conformational Preferences of the Cyclobutyl Ring

The cyclobutane ring is not planar and exists in a puckered or "butterfly" conformation to relieve torsional strain.[2] This puckering creates two distinct substituent positions: axial and equatorial. The substituent on a monosubstituted cyclobutane ring, in this case, the methylene group attached to the amino acid backbone, will preferentially occupy the equatorial position to minimize steric hindrance.

The puckering of the cyclobutane ring and the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds introduce a degree of conformational flexibility to the side chain. This constrained flexibility is a key feature that can be exploited in peptide design to favor specific secondary structures, such as β-turns or helical motifs.[3]

Impact on Peptide Structure

The incorporation of conformationally restricted amino acids like 3-cyclobutylalanine can significantly influence the secondary structure of peptides. The bulky and conformationally constrained cyclobutyl group can limit the accessible dihedral angles (phi and psi) of the peptide backbone in its vicinity, thereby promoting the formation of well-defined secondary structures. This can lead to enhanced receptor binding affinity and specificity.[4]

Synthesis of this compound

The synthesis of this compound, particularly in its enantiomerically pure forms, is a key challenge for its application in drug discovery. Several general strategies for the asymmetric synthesis of β-substituted amino acids can be adapted.

General Asymmetric Synthetic Approaches

The enantioselective synthesis of non-proteinogenic amino acids is a well-established field, with several robust methods available. These include:

-

Chiral Auxiliary-Mediated Alkylation: This classic approach involves the use of a chiral auxiliary, such as Evans' oxazolidinones or Schöllkopf's bis-lactim ethers, to direct the stereoselective alkylation of a glycine enolate equivalent with a suitable cyclobutylmethyl halide.

-

Asymmetric Hydrogenation: The asymmetric hydrogenation of a dehydroamino acid precursor containing the cyclobutyl moiety, using a chiral rhodium or ruthenium catalyst, can provide access to the desired enantiomer.

-

Enzymatic Resolution: The enzymatic resolution of a racemic mixture of this compound or its derivative using an aminoacylase or a lipase can be an efficient method to separate the enantiomers.

Exemplary Synthetic Workflow: Asymmetric Alkylation

Below is a conceptual workflow for the asymmetric synthesis of (S)-2-Amino-3-cyclobutylpropanoic acid using a chiral auxiliary approach.

Caption: Conceptual workflow for the asymmetric synthesis of (S)-2-Amino-3-cyclobutylpropanoic acid.

Characterization and Analytical Methods

The unambiguous characterization of this compound is essential for its use in research and development. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the α-proton, the β-methylene protons, and the protons of the cyclobutyl ring. The chemical shifts and coupling constants of these protons provide valuable information about the molecule's connectivity and conformation.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carboxyl carbon, the α-carbon, the β-carbon, and the carbons of the cyclobutyl ring.

Note: As of the time of this guide, publicly available, experimentally determined NMR spectra for this compound are scarce. Predicted spectra can be generated using computational software, but experimental verification is paramount.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns. Electrospray ionization (ESI) or other soft ionization techniques are typically used to generate the molecular ion.

Chiral Chromatography

To determine the enantiomeric purity of the synthesized amino acid, chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) is employed. This technique separates the (R) and (S) enantiomers, allowing for their quantification.

Applications in Drug Discovery and Peptide Science

The unique structural features of this compound make it an attractive building block for the design of novel peptide-based therapeutics.

Induction of Secondary Structures

The conformational rigidity of the cyclobutyl side chain can be exploited to induce and stabilize specific secondary structures in peptides, such as β-turns and helices.[3] This pre-organization of the peptide backbone can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity.

Enhancement of Proteolytic Stability

The unnatural side chain of 3-cyclobutylalanine can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation. This can lead to a longer in vivo half-life and improved pharmacokinetic properties.

Modulation of Biological Activity

By replacing a natural amino acid with 3-cyclobutylalanine, the side chain's size, shape, and hydrophobicity are altered. This can lead to changes in the peptide's interaction with its receptor, potentially resulting in enhanced potency, altered selectivity, or a switch from agonist to antagonist activity.

Logical Flow for Peptide Modification

The decision to incorporate this compound into a peptide therapeutic is guided by a logical workflow aimed at improving its drug-like properties.

Caption: Logical workflow for the incorporation of this compound into a lead peptide.

Conclusion and Future Perspectives

This compound represents a valuable tool in the arsenal of medicinal chemists and peptide scientists. Its unique combination of a chiral center and a conformationally constrained cyclobutyl side chain offers a powerful means to modulate the structure, stability, and biological activity of peptides. While the synthesis of this non-proteinogenic amino acid in enantiomerically pure form requires specialized synthetic methodologies, its potential to enhance the therapeutic properties of peptide-based drugs is significant. Future research will likely focus on the development of more efficient and scalable synthetic routes, as well as a more detailed exploration of its impact on the structure and function of a wider range of bioactive peptides. The continued investigation of such unique building blocks will undoubtedly pave the way for the next generation of innovative peptide therapeutics.

References

Sources

- 1. This compound | C7H13NO2 | CID 21988066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Therapeutic Potential of (S)-2-Amino-3-cyclobutylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Emergence of Cyclobutyl Moieties in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel pharmacophores with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is perpetual. Unnatural amino acids, those not found in the canonical set of twenty, have emerged as a cornerstone in this endeavor, offering unique structural motifs to modulate biological activity.[1] Among these, amino acids bearing carbocyclic scaffolds have garnered significant attention. The cyclobutyl ring, in particular, presents a fascinating structural element. Its inherent strain and three-dimensional puckered conformation can impart valuable properties to a molecule, such as metabolic stability, conformational rigidity, and the ability to serve as a bioisosteric replacement for other functional groups.[2][3] This guide focuses on a specific and promising member of this class: (S)-2-Amino-3-cyclobutylpropanoic acid .

While extensive research on this specific molecule is still emerging, preliminary evidence and the broader context of cyclobutyl-containing compounds and amino acid derivatives suggest significant therapeutic potential, particularly in the realms of pain, inflammation, and neurological disorders. This document will serve as a comprehensive technical resource, synthesizing the current understanding and outlining the prospective applications of (S)-2-Amino-3-cyclobutylpropanoic acid for professionals in drug development.

II. Physicochemical Properties and Synthesis of (S)-2-Amino-3-cyclobutylpropanoic Acid

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a therapeutic agent.

Chemical Structure and Properties

-

Chemical Name: (S)-2-Amino-3-cyclobutylpropanoic acid

-

Synonyms: (2S)-2-amino-3-cyclobutylpropanoic acid, L-3-CYCLOBUTYLALANINE

-

CAS Number: 1201593-65-8

-

Molecular Formula: C₇H₁₃NO₂

-

Molecular Weight: 143.18 g/mol

-

Appearance: Solid

-

Storage: Refrigerator (2-8°C)

(Data sourced from commercial suppliers such as Sigma-Aldrich and ChemicalBook.)[4][5]

Stereoselective Synthesis

One plausible synthetic strategy involves the asymmetric alkylation of a chiral glycine enolate equivalent with a suitable cyclobutylmethyl halide. The use of a chiral auxiliary, such as a pseudoephedrine-derived glycinamide, can effectively control the stereochemistry at the α-carbon.

A generalized synthetic workflow is depicted below:

This approach, and others like the Mitsunobu-Tsunoda reaction for chiral α-amino acid synthesis, can be optimized to produce the desired (S)-enantiomer with high purity.[4]

III. Potential Therapeutic Applications and Underlying Mechanisms

The therapeutic potential of (S)-2-Amino-3-cyclobutylpropanoic acid is hypothesized to stem from its ability to modulate the endocannabinoid system (ECS). The ECS is a ubiquitous signaling system involved in regulating a myriad of physiological processes, including pain, inflammation, mood, and memory.

Modulation of the Endocannabinoid System

The primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are degraded by the enzymes Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), respectively. Inhibition of these enzymes leads to an increase in the endogenous levels of endocannabinoids, thereby enhancing their signaling and producing therapeutic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.

It is postulated that (S)-2-Amino-3-cyclobutylpropanoic acid may act as an inhibitor of FAAH and/or MAGL. This hypothesis is supported by the known activities of other amino acid derivatives as endocannabinoid modulators.

Potential Therapeutic Areas

Based on the proposed mechanism of action, (S)-2-Amino-3-cyclobutylpropanoic acid holds promise in the following therapeutic areas:

-

Pain Management: The endocannabinoid system is a well-established target for analgesia. By increasing endocannabinoid levels, this compound could be effective in treating various types of pain, including inflammatory and neuropathic pain.

-

Inflammatory Disorders: The anti-inflammatory properties of endocannabinoids are well-documented. (S)-2-Amino-3-cyclobutylpropanoic acid could potentially be used to treat conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.

-

Neurological and Neurodegenerative Disorders: The ECS plays a neuroprotective role. Modulation of this system may offer therapeutic benefits in conditions like Parkinson's disease, Alzheimer's disease, multiple sclerosis, and epilepsy.

IV. Preclinical Evaluation: Experimental Protocols

To validate the therapeutic potential of (S)-2-Amino-3-cyclobutylpropanoic acid, a series of preclinical in vitro and in vivo studies are necessary.

In Vitro Assays

1. FAAH and MAGL Inhibition Assays:

-

Objective: To determine the inhibitory potency (IC₅₀) of (S)-2-Amino-3-cyclobutylpropanoic acid against FAAH and MAGL.

-

Methodology:

-

Enzyme Source: Recombinant human FAAH and MAGL or rat brain homogenates.

-

Substrate: A fluorogenic or chromogenic substrate specific for each enzyme (e.g., AMC-arachidonoyl amide for FAAH, 4-nitrophenyl acetate for MAGL).

-

Procedure:

-

Incubate the enzyme with varying concentrations of (S)-2-Amino-3-cyclobutylpropanoic acid.

-

Initiate the reaction by adding the substrate.

-

Measure the rate of product formation using a spectrophotometer or fluorometer.

-

Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value.

-

-

-

Data Presentation:

| Compound | FAAH IC₅₀ (nM) | MAGL IC₅₀ (nM) |

| (S)-2-Amino-3-cyclobutylpropanoic acid | To be determined | To be determined |

| Positive Control (e.g., URB597 for FAAH) | Known value | - |

| Positive Control (e.g., JZL184 for MAGL) | - | Known value |

2. Amino Acid Transporter Uptake Assay:

-

Objective: To assess whether (S)-2-Amino-3-cyclobutylpropanoic acid is a substrate for amino acid transporters, which could be relevant for its uptake into cancer cells.

-

Methodology:

-

Cell Line: A cancer cell line known to overexpress specific amino acid transporters (e.g., 9L gliosarcoma cells).

-

Radiolabeled Compound: Synthesize a radiolabeled version of the compound (e.g., with ¹⁸F).

-

Procedure:

-

Incubate the cells with the radiolabeled compound in the presence and absence of known inhibitors of different amino acid transporter systems (e.g., L-type, A-type, ASC-type).

-

Measure the intracellular accumulation of radioactivity.

-

A reduction in uptake in the presence of a specific inhibitor would indicate that the compound is a substrate for that transporter.

-

-

In Vivo Models

1. Models of Inflammatory Pain:

-

Carrageenan-Induced Paw Edema:

-

Animal Model: Rats or mice.

-

Procedure: Inject carrageenan into the plantar surface of the hind paw to induce inflammation and hyperalgesia. Administer (S)-2-Amino-3-cyclobutylpropanoic acid orally or intraperitoneally before or after the carrageenan injection.

-

Endpoints: Measure paw volume (plethysmometry) and assess pain sensitivity using a von Frey filament test (mechanical allodynia) or a radiant heat source (thermal hyperalgesia).

-

-

Formalin Test:

-

Animal Model: Mice.

-

Procedure: Inject formalin into the hind paw to induce a biphasic pain response (acute neurogenic and persistent inflammatory). Administer the test compound prior to the formalin injection.

-

Endpoints: Observe and score nociceptive behaviors (licking, biting, flinching) during both phases.

-

2. Models of Neuropathic Pain:

-

Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) of the Sciatic Nerve:

-

Animal Model: Rats.

-

Procedure: Surgically induce a peripheral nerve injury. After the development of neuropathic pain symptoms, administer (S)-2-Amino-3-cyclobutylpropanoic acid.

-

Endpoints: Assess mechanical allodynia and thermal hyperalgesia over time.

-

3. Models of Neuroinflammation:

-

Lipopolysaccharide (LPS)-Induced Neuroinflammation:

-

Animal Model: Mice.

-

Procedure: Administer LPS intraperitoneally or intracerebroventricularly to induce a systemic or central inflammatory response. Treat with (S)-2-Amino-3-cyclobutylpropanoic acid.

-

Endpoints: Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in the brain and assess sickness behavior.

-

V. Future Directions and Conclusion

(S)-2-Amino-3-cyclobutylpropanoic acid represents a compelling starting point for the development of novel therapeutics for a range of debilitating conditions. The unique structural features of the cyclobutyl moiety, combined with the potential for modulation of the endocannabinoid system, position this compound as a promising lead for further investigation.

The immediate next steps in the research and development of this molecule should focus on:

-

Definitive Mechanism of Action Studies: Elucidating the precise molecular targets and confirming the inhibition of FAAH and/or MAGL.

-

Comprehensive Preclinical Efficacy Studies: Evaluating the compound in a broader range of validated animal models for pain, inflammation, and various neurological disorders.

-

Pharmacokinetic and Toxicological Profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) properties and conducting safety studies to determine the therapeutic window.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

VI. References

-

Eze, F., Uzor, P., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar.

-

Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135.

-

Willems, M., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 63(17), 9153-9177.

-

Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.

-

LookChem. (n.d.). Cas 1201593-65-8,(S)-2-aMino-3-cyclobutylpropanoic acid.

-

BOC Sciences. (n.d.). Unnatural Amino Acids in Drug Discovery.

-

ChemicalBook. (2025). (S)-2-aMino-3-cyclobutylpropanoic acid | 1201593-65-8.

-

Sigma-Aldrich. (n.d.). (S)-2-Amino-3-cyclobutylpropanoic acid | 1201593-65-8.

Sources

- 1. Endocannabinoid-Like Lipid Neuromodulators in the Regulation of Dopamine Signaling: Relevance for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Novel preparation of chiral α-amino acids using the Mitsunobu–Tsunoda reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Amino-3-cyclobutylpropanoic Acid: A Non-Proteinogenic Amino Acid for Advanced Peptide Design

<

Abstract

Non-proteinogenic amino acids (NPAAs) represent a critical tool in modern medicinal chemistry and drug discovery, offering novel side-chain functionalities and conformational constraints not available within the canonical 22 proteinogenic amino acids.[1] This guide provides an in-depth technical overview of 2-Amino-3-cyclobutylpropanoic acid, an aliphatic NPAA also known as 3-cyclobutylalanine.[2] We explore its fundamental physicochemical properties, the strategic value of its cyclobutyl moiety for inducing specific peptide conformations, and its application in enhancing the pharmacological profiles of peptide-based therapeutics. Detailed protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) are provided, alongside a discussion of its potential to improve metabolic stability and receptor-binding affinity. This document serves as a comprehensive resource for researchers seeking to leverage the unique structural attributes of this NPAA in their drug development programs.

Introduction: The Case for Non-Proteinogenic Amino Acids in Peptidomimetics

The therapeutic potential of peptides is often hindered by poor metabolic stability and conformational flexibility, which can lead to low receptor affinity and selectivity. The incorporation of non-proteinogenic amino acids is a powerful strategy to overcome these limitations.[3] By introducing side chains and backbone constraints not seen in nature, researchers can sculpt peptides into desired secondary structures, enhance resistance to proteolysis, and fine-tune binding interactions.[3][4]

This compound is a prime example of such a building block. As a derivative of alanine, its defining feature is the replacement of a side-chain hydrogen with a cyclobutyl group.[2][5][6] This seemingly simple modification has profound stereochemical implications, imposing significant conformational restrictions on the peptide backbone.[3] This guide will elucidate the properties of this NPAA and provide the practical knowledge required for its successful application.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound is essential for its effective use in peptide design and synthesis. The cyclobutyl group is the key determinant of its unique character, distinguishing it from proteinogenic counterparts like leucine or valine.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [2][7] |

| Molecular Weight | 143.18 g/mol | [2][6] |

| IUPAC Name | This compound | [2] |

| Common Synonyms | 3-Cyclobutylalanine, DL-Cyclobutylalanine | [2] |

| CAS Number | 4426-06-6 (racemic mixture) | [2] |

| Chirality | Exists as (S) and (R) enantiomers | [8][9] |

The most critical feature is the steric bulk and restricted rotation of the cyclobutyl ring. Unlike the flexible alkyl side chains of leucine or isoleucine, the cyclobutyl moiety limits the permissible phi (φ) and psi (ψ) dihedral angles of the peptide backbone in its vicinity. This constraint can be exploited to stabilize specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity.[3][10] The incorporation of such a constrained residue serves as a powerful tool for investigating ligand-receptor binding interactions and designing potent peptidomimetics.[3]

Strategic Application in Peptide and Drug Design

The primary utility of this compound lies in its ability to act as a conformational constraint . This has several downstream benefits in drug development:

-

Enhanced Receptor Affinity and Selectivity: By pre-organizing a peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, often leading to a significant increase in affinity. The rigid structure can also prevent binding to off-target receptors, thereby improving selectivity.

-

Increased Proteolytic Stability: The steric hindrance provided by the cyclobutyl group can shield adjacent peptide bonds from enzymatic cleavage by proteases, extending the half-life of the peptide therapeutic in vivo.[11]

-

Improved Cell Penetration: The conformational preferences induced by cyclobutane-containing amino acids can influence the adoption of secondary structures that facilitate cell uptake, a critical parameter for targeting intracellular proteins.[3]

The choice between the (S) and (R) enantiomers is a critical design consideration, as each will induce a different, predictable conformational preference in the peptide chain.[4][11] Computational modeling, combined with empirical screening, is often used to determine the optimal stereochemistry for a given target.

Synthesis and Incorporation into Peptides

Overview of Synthetic Strategy

This compound is not commercially available as a standard reagent and typically requires custom synthesis or procurement from specialized suppliers. For peptide synthesis, it must be protected at the α-amino group, most commonly with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, which is the standard for modern solid-phase peptide synthesis (SPPS).[12][13]

The general workflow for utilizing this NPAA is outlined below.

Caption: General workflow for the incorporation of this compound into a peptide sequence.

Detailed Experimental Protocol: Fmoc-SPPS

This protocol describes the manual coupling of Fmoc-D-2-amino-3-cyclobutylpropanoic acid onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Rink Amide MBHA resin (pre-loaded with the first amino acid or ready for first coupling)

-

Fmoc-D-2-amino-3-cyclobutylpropanoic acid

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Coupling Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

-

Kaiser Test Kit (for monitoring reaction completion)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Protocol Steps:

-

Resin Preparation:

-

Swell the resin in DMF for 30 minutes in a suitable reaction vessel.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 3 minutes, then drain.

-

Repeat with a fresh aliquot of deprotection solution for 15 minutes.

-

Causality: The first short treatment removes the dibenzofulvene-piperidine adduct, while the second, longer treatment ensures complete removal of the Fmoc group.[14]

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

-

Confirmation of Deprotection (Kaiser Test):

-

Take a small sample of resin beads.

-

Perform a Kaiser test. A positive result (blue beads) indicates the presence of a free primary amine and successful deprotection.

-

-

Coupling Reaction:

-

In a separate vial, dissolve Fmoc-D-2-amino-3-cyclobutylpropanoic acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.

-

Allow the solution to pre-activate for 2-3 minutes.

-

Causality: HBTU is a highly efficient coupling reagent that converts the carboxylic acid to an activated ester, minimizing the risk of racemization.[13] DIPEA acts as a non-nucleophilic base to neutralize the reaction.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours.

-

-

Monitoring the Coupling:

-

Perform a Kaiser test on a small sample of beads. A negative result (clear/yellow beads) indicates complete coupling.

-

If the test is positive, allow the reaction to continue for another hour or consider a double coupling.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the sequence.

-

-

Cleavage and Global Deprotection:

-

After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (e.g., TFA/TIS/H₂O) and incubate for 2-3 hours at room temperature.

-

Causality: TFA is a strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[13] TIS acts as a scavenger to trap reactive cations generated during this process.

-

Filter the resin and collect the TFA filtrate.

-

Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Conclusion and Future Outlook

This compound is a valuable non-proteinogenic amino acid for medicinal chemists and peptide scientists. Its rigid cyclobutyl side chain provides a predictable and effective means of introducing conformational constraints into peptide scaffolds. This structural control is instrumental in addressing the core challenges of peptide drug development, namely metabolic instability and poor receptor affinity. By following robust synthetic protocols, researchers can successfully incorporate this building block to create novel peptidomimetics with enhanced therapeutic properties. As the demand for more sophisticated and potent peptide drugs grows, the strategic use of conformationally constrained NPAAs like 3-cyclobutylalanine will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Roda, N., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 25(21), 5036. Available at: [Link]

-

AdooQ Bioscience. (n.d.). (R)-2-amino-3-cyclobutylpropanoic acid. Retrieved from [Link]

-

Aapptec. (n.d.). Fmoc-Amino Acids for Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-Amino-3-cyclobutylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Head-Gordon, T., & Dunkelberger, E. B. (2022). Effects of Conformational Constraint on Peptide Solubility Limits. The Journal of Physical Chemistry B, 126(49), 10395–10406. Available at: [Link]

-

GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

-

Ota, S., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. International Journal of Molecular Sciences, 24(22), 16183. Available at: [Link]

-

Ramakrishnan, C. (1985). Cyclic peptides — Small and big and their conformational aspects. Journal of Biosciences, 8(3-4), 545-553. Available at: [Link]

-

Aapptec. (n.d.). Fmoc-D-Amino Acids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ENANTIOMERICALLY PURE β-AMINO ACIDS FROM 2-tert-BUTYL-1-CARBOMETHOXY-2,3-DIHYDRO-4(1H)-PYRIMIDINONE: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

-

Wikipedia. (n.d.). Non-proteinogenic amino acids. Retrieved from [Link]

-

MDPI. (2023). Biological Activities of Natural Products III. Retrieved from [Link]

-

MDPI. (2020). Biological Activity and Applications of Natural Compounds. Retrieved from [Link]

Sources

- 1. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H13NO2 | CID 21988066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adooq.com [adooq.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. (R)-2-Amino-3-cyclobutylpropanoic acid | C7H13NO2 | CID 50999323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-2-aMino-3-cyclobutylpropanoic acid | 1201593-65-8 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. Overview of Custom Peptide Synthesis [peptide2.com]

- 14. chempep.com [chempep.com]

Discovery and history of cyclobutyl-containing amino acids.

An In-Depth Technical Guide to the Discovery and History of Cyclobutyl-Containing Amino Acids

Authored by Gemini, Senior Application Scientist

Introduction: The Quest for Structural Rigidity in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of therapeutic agents with enhanced efficacy, selectivity, and metabolic stability is perpetual. Unnatural amino acids (UAAs) have emerged as indispensable tools in this endeavor, offering a chemical space that transcends the 22 proteinogenic amino acids.[1] By providing bespoke side chains, altered stereochemistry, and modified backbones, UAAs allow for the fine-tuning of molecular properties to overcome the inherent limitations of small molecules and traditional peptides, such as poor enzymatic stability and low cell permeability.[2][3]

Among the vast arsenal of UAAs, those featuring conformationally restricted scaffolds have garnered significant attention.[4] By reducing the molecule's rotational freedom, these rigid structures can pre-organize a compound into its bioactive conformation, leading to improved binding affinity and specificity for its biological target.[5] The cyclobutyl ring, a strained four-membered carbocycle, represents a particularly intriguing scaffold. Its unique, puckered three-dimensional structure can impart significant conformational constraints on the amino acid backbone and side chain, making it a valuable motif for designing novel peptidomimetics and therapeutic agents.[6] This guide provides a comprehensive overview of the discovery, synthesis, and application of cyclobutyl-containing amino acids, tracing their history from early reports to their current role in cutting-edge drug discovery.

Chapter 1: Early Discoveries and Natural Precedent

The history of cyclobutyl-containing amino acids is rooted in both early synthetic explorations and the surprising discovery of these structures in nature. While the cyclobutane ring itself was first synthesized in 1907, its incorporation into amino acid scaffolds for biological study came much later.[6]

An early example of the synthesis of a cyclobutyl amino acid is detailed in a 1962 patent, which describes the preparation of 3-amino-2,2-dimethyl-cyclobutaneacetic acid from pinonic acid, a derivative of α-pinene.[7] This work highlighted a potential pathway to these novel structures from readily available starting materials.

A pivotal moment in validating the biological relevance of this class of compounds was their discovery in natural sources. Researchers isolated 2,4-methanoproline and 2,4-methanoglutamic acid (1-amino-1,3-dicarboxycyclobutane) from the seeds of the plant Ateleia herbert smithii.[8] The existence of these natural products demonstrated that biological systems can produce and utilize these strained cyclic amino acids, lending credence to their potential as biocompatible molecular building blocks. The cyclobutane unit is now recognized as a structural element in a wide range of naturally occurring compounds, including alkaloids from terrestrial and marine species, which often exhibit potent biological activities.[8]

Chapter 2: The Evolution of Synthetic Strategies

The utility of cyclobutyl amino acids is fundamentally dependent on the ability to synthesize them efficiently and with high stereochemical control. Synthetic methodologies have evolved significantly, moving from classical multi-step sequences to more elegant and powerful cycloaddition strategies.

[2+2] Cycloaddition: The Cornerstone of Synthesis

The most prevalent and versatile method for constructing the cyclobutane core is the [2+2] cycloaddition reaction.[9] This strategy involves the reaction of two alkene-containing fragments to directly form the four-membered ring. In the context of amino acid synthesis, this typically involves the reaction of an α,β-dehydroamino acid derivative with an olefin.

Recently, visible-light photocatalysis has emerged as a mild and highly effective way to promote this transformation.[10] This approach utilizes a photocatalyst that, upon irradiation with visible light, enters an excited state and transfers its energy to one of the reactants (a triplet energy transfer mechanism). This generates a highly reactive intermediate that readily undergoes the [2+2] cycloaddition with the reaction partner. The primary advantage of this method is its operational simplicity, mild reaction conditions, and tolerance of a wide variety of functional groups, providing rapid access to a diverse library of cyclobutane α-amino acid derivatives.[10]

Workflow for Photocatalyzed [2+2] Cycloaddition

Caption: General workflow for the synthesis of cyclobutane α-amino acids via photocatalyzed [2+2] cycloaddition.

Alternative Synthetic Approaches

While [2+2] cycloadditions are dominant, other methods have been developed. For instance, a tandem amidation/aza-Michael addition protocol has been reported for preparing β-N-heterocyclic cyclobutane carboximide derivatives.[9] This method involves the reaction of cyclobutene-1-carboxylic acid with a nitrogen nucleophile, offering a pathway to β-amino acid analogues. The diversity of synthetic methods continues to expand, providing chemists with a robust toolkit to access a wide range of structurally unique cyclobutyl amino acids.

Experimental Protocol: Photocatalyzed Synthesis of a Cyclobutane α-Amino Acid

The following protocol is adapted from the visible light-catalyzed [2+2] cycloaddition reported by Stinglhamer et al. (2022).[10]

Objective: To synthesize a protected 2-substituted cyclobutane α-amino acid derivative.

Materials:

-

α,β-Dehydroamino acid derivative (1.0 eq)

-

Styrene derivative (2.0 eq)

-

[Ir(dFCF3ppy)2(dtbpy)]PF6 photocatalyst (1 mol%)

-

Anhydrous, degassed dichloromethane (DCM)

-

Schlenk tube or similar reaction vessel equipped with a magnetic stir bar

-

Blue LED light source

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Vessel Preparation: Add the α,β-dehydroamino acid derivative (e.g., 0.2 mmol, 1.0 eq) and the photocatalyst (0.002 mmol, 1 mol%) to an oven-dried Schlenk tube.

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed DCM (to achieve a 0.1 M concentration) followed by the styrene derivative (0.4 mmol, 2.0 eq) via syringe.

-

Photoreaction: Place the sealed reaction vessel approximately 5-10 cm from a blue LED light source. Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within a few hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cyclobutane α-amino acid product.

-

Characterization: Confirm the structure and purity of the product using standard analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

-

Deprotection (Optional): The protecting groups (e.g., Boc, Fmoc, esters) can be removed using standard literature procedures (e.g., trifluoroacetic acid for Boc, piperidine for Fmoc, or acid/base hydrolysis for esters) to yield the free amino acid.[10]

Chapter 3: Conformational Properties and Rationale for Use

The primary motivation for incorporating cyclobutyl amino acids into peptides and other molecules is to leverage their unique conformational properties. The four-membered ring is not planar; it exists in a puckered conformation that rapidly interconverts between two states. This puckering significantly restricts the torsional angles (phi, ψ) of the amino acid backbone, forcing it to adopt a more defined secondary structure.[11][12]

This conformational constraint offers several key advantages in drug design:

-

Pre-organization for Binding: By locking the peptide backbone into a specific conformation that mimics the bound state at a biological target (e.g., a receptor or enzyme), the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity.[5]

-

Increased Metabolic Stability: The unnatural, sterically hindered structure of cyclobutyl amino acids can make peptides more resistant to degradation by proteases, prolonging their half-life in vivo.[6]

-

Improved Selectivity: A more rigid conformation can prevent the peptide from binding to off-target receptors, leading to improved selectivity and a better side-effect profile.

-

Scaffolding for Functional Groups: The cyclobutane ring serves as a rigid scaffold to orient side chains or other functional groups in a precise three-dimensional arrangement, which is critical for interactions with biological targets.[12]

Diagram of Conformational Constraint

Caption: The cyclobutyl ring reduces conformational flexibility, locking the peptide backbone into a more defined structure.

Chapter 4: Applications in Peptidomimetics and Drug Discovery

The unique properties of cyclobutyl amino acids have made them attractive building blocks in the development of bioactive peptides and peptidomimetics.[4][9] By replacing a natural amino acid with a cyclobutyl analogue, researchers can systematically probe structure-activity relationships and optimize drug candidates.

Hybrid peptidomimetics containing cyclobutane γ-amino acids have been investigated as cell-penetrating peptides (CPPs).[12] Studies showed that the rigid cyclobutane unit helped to pre-organize the peptide into a defined secondary structure, which was found to be a crucial parameter for its ability to enter cells. This highlights the importance of conformational rigidity in designing effective drug delivery vectors.[12]

Furthermore, cyclobutane rings have been explored as isosteres for more common structural motifs in small-molecule drug candidates. For example, a trans-cyclobutyl ring was used to replace an alkyl chain in a tyrosine-based amino acid designed as a PET tracer for imaging cancer cells.[6] This modification was intended to increase metabolic stability without altering the molecule's ability to be transported into cells, demonstrating the utility of the cyclobutane ring in fine-tuning pharmacokinetic properties.[6]

Table: Examples of Cyclobutyl Moieties in Bioactive Compounds

| Compound Class | Application/Target | Key Finding/Advantage | Reference |

| Natural Products | Antimicrobial, etc. | Found in alkaloids from Ateleia herbert smithii, demonstrating natural occurrence. | [8] |

| Hybrid γ,γ-Peptides | Cell-Penetrating Peptides | The rigid cyclobutane unit induces a defined secondary structure crucial for cell uptake. | [12] |

| Tyrosine Analogues | PET Imaging Agent | trans-Cyclobutyl ring increased metabolic stability while retaining biological transport. | [6] |

| Oligopeptides | KEAP1 Inhibitors | The cyclobutyl ring favorably positioned a primary amine in the binding pocket. | [6] |

Conclusion and Future Perspectives

The journey of cyclobutyl-containing amino acids from obscure natural products and early synthetic curiosities to valuable tools in modern drug discovery is a testament to the power of chemical synthesis and rational design. The development of robust synthetic methods, particularly photocatalyzed [2+2] cycloadditions, has made these unique building blocks more accessible than ever before. Their ability to impart conformational rigidity provides a powerful strategy for enhancing the potency, selectivity, and stability of peptides and small molecules.

Looking ahead, the field is poised for further growth. The continued development of novel synthetic routes will undoubtedly expand the diversity of accessible cyclobutyl amino acid structures. As our understanding of the relationship between molecular conformation and biological activity deepens, these rigid building blocks will play an increasingly important role in the design of next-generation therapeutics, from precisely targeted cancer drugs to novel antimicrobial agents. The history of the cyclobutyl amino acid is still being written, and its future chapters promise exciting new discoveries in chemical biology and medicine.

References

- Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuygRAKnEfQDx6AQpEYS-yXSAzyMDgbXhc2CgbBRo1uTUotZY6RtryAV7hsmRjgrR5gyMOE4vjDaGYk1SZXIaIYo5HOjz3P0GHBJaVdQWXFT_f82r7T_yVEkSwKd3QIxVZ0fqtYrYSqlPzkRE=]

- Fairman, J. W., & Walton, T. A. (n.d.). Genetic Code Expansion: A Brief History and Perspective. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9mcl8iAGJNCJLgTGTODDROTFg-fmSscy7m-hKluBSkLisX5LbDXDIM-Xvolc1yLgMYn6EfmP54L7-BuQ4eBBO4VOAQkzRUU9fLe1UrBJkNVJs-FlK59ZAGhl23EGs9ilQUkJZcIfYztphrQ==]

- Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (n.d.). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [https://vertexaisearch.cloud.google.

- (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZSl1yxJzr2gkiS9mSNLalXtowlG-FlWlQIMRPp4tPJJKV_FwKISaOvMsFLIlbPBjupFiYPtPNmcxOzZkKVh3MJE6mZWDw5ylsEQ4vkPabZfGNyxDBSPUc9KB_11GOhe-kbAgwCt830IJFHNYibVNXLH7UbvfgSobiE7Pvio1d3Q1b8j1tjnXsraZQ]

- (n.d.). Unnatural Amino Acids Potential for Innovating Drug Discovery. Biosynth. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdHemzv1AGZEdk47XIxw6zccsSvB65BQfLXAOzPSctrIzeOpHps1YWeNCWECb07tJFBkfPFrtFJqU0gp4BAWx3JEreTx_vy5d6JSCy8QUctyZH-qT1vorTtTEMhx_cI6-1UQuVWCY4mRLY6-rnio14uQ4ZY6Zzk4Bj906aSIO9r6Ze3ZxMvwGuhyXjUXcvfZTey-JW2BCnzlI=]

- (n.d.). Synthesis of cyclobutyl amine 8. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOr-7XrhW7h8j1-WA7jdngitQWubLp_JqMyF1pRPVYajqdxNIbjGpAPJREh1HPGxQGiBHDivJtRj0tF9Qq4ZWVyyR8IQP3zx3hSIJmqopeXxsGPNLnAGyT2hFu722TvwGd7upnVHnELGfkTtzbVeWz72kCVXzSObmsYrkagBctfs_difmTI3LFFxZVlQ==]

- Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (n.d.). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNNrdE5z5CAsrVL06hKxh-PcyI3KP-MpKQ8Em7_AiJvrULgZcTKJiXrmd5z9S5f64I1nzQW012ywSR_pYwL99i-6d6YxaAlAJ5wOtUbZMtZXNDu6gy4Wo-O360fE5AfaYe578WZEWfdg==]

- (n.d.). Orally Active Peptides: Is There a Magic Bullet?. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0oZ_OzDR9BpAoWJsHzwbpXpd14rnOAwGPB76_lB8f1meOeLK9XhosBpFVIg6lNDaQUND2hEO0eAYDBHoSrkkLPxyXpW70kL55tYzvPvLZ8q3aLeLifmHhP8FrN_eAHJ3B7XcrRP9FiHdqt_bdX1sdwa6UVHir4loshaX-R23awI2y0FOvJGLx_Uwf4GJKuRfdN46cKYPCgXlJsw==]

- (2023). Expanding the genetic code: a non-natural amino acid story. Portland Press. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoxiviFT-EcrVAKafBowAdSeL673fAfbDYlyyS8Whbn_9aDpYczXSNHjEC9oHLEtbJmLprAtZEmMtgljBhkctJno_c-OnOo45ursiRfJpcMk2f0kWqkytrCewkwvb1FC5byZTMkl91Ay67UZRjqbeC8TNSaTl9fPTaRqBl1_ikBXU_5yUPju30IEodTrlPbmuhhVoaY5vQ___3FId5gzKFRU2x]

- Vilà, S., Gómara, M. J., Escale, R., Haro, I., & Jiménez, A. (n.d.). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqph4_0GyyyMR2sb5gIVYv8HEH-CS_jJDqCVknUlBvQjRHz0zrzgW3Fs4eQ9fc_mbBo-3ZQOXi9olZ2XI1mXCKFHY7pSAmPZ7Bi46nLscauwvr0h6y1rgmlWNw8_QvPnZyiRsA0n05cZPFEA==]

- Rombouts, F. J. R., & Tovar, F. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1VYPmr2I-2vdZEJ7rqljeT5YxwJbZrTDQJOhRvyTZstzyQsVkQwqSMVe17SzvGKnTUSxtGMXgMzoylM6BWRy1u4emFtZYKdMPzdQQ-uL6K31utb2vsDkEezcdOo8GMgClQPQCefQOcCi_Gg==]

- Stinglhamer, M., Yzeiri, X., Rohlfs, T., Brandhofer, T., Daniliuc, C. G., & Mancheño, O. G. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtz2YUxW_fJO5CQeeHZQspoTnz0fUmM7HfVV9CNFee42_9FajYKHy8BkQLqDfJWyVuhQVxpTr7CngsDdXFSshy3QVUqa77TdMaHfl9L2W9tQtSeqIZINpk4R-G0vrwC9rhp9w3bCH4tpQcLw==]

- Hedrick, G. W. (1962). Amino acids containing a cyclobutane ring. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2tK_s1TV7q_-qw5IHEqxvlieWMUvlrTPg1nZfQ2wRFHIuz_WnaCxTqpzr1-ZFb_bb3wXzLK8vGozL6uNXztaF572IdX7AUeR1uEzQpTNtTQNijeiLltDD2TJEIRDZSUO9MLXFu1LBOYA=]

- (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [https://vertexaisearch.cloud.google.

- (2020). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq_qZsxudzBXQhM04oNSlJt9ov-Vx9fqkQt1s0bymJyCp8gAHp1HHblidNRPm4JY5E65MS301KrgMJUG0IU5ocDoxu9SEJHO1FmBrV2OBH_MbXjFuh-5eOKX74lFyddOg5AE34Lsw6T-Ck_tOcH7y5E5-EkKscFS4pbxKPG_xAA08GEwtuz-NP-mUP2M6P26MMnBIVLQVWUQm6tV9d_HD8WdXQlLw3hOoAQlwgX8bc2UtX2jF7ogcd-g==]

- Hruby, V. J. (n.d.). Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfa7_z4R9WV1C_ytZiaEeikjNOXzwL6-7-58krJoseoxky1H4oyWYs55bIaBPIhwK_F4cCOS3eiYhcQTlabUygV5jnteEaIAzE1DURawzxBdAchGp0gbugddYIvYaGgVAlFw==]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3031499A - Amino acids containing a cyclobutane ring - Google Patents [patents.google.com]

- 8. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]

- 10. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Profile of Cyclobutane-Containing Amino Acids: A Technical Guide to 2-Amino-3-cyclobutylpropanoic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The incorporation of non-proteinogenic amino acids into peptide and small-molecule drug candidates is a cornerstone of modern medicinal chemistry. Among these, amino acids featuring carbocyclic scaffolds have garnered significant attention for their ability to impart unique conformational constraints and metabolic stability. This in-depth technical guide provides a comprehensive review of the literature on 2-amino-3-cyclobutylpropanoic acid and its analogs. We will delve into the synthetic strategies for accessing these valuable building blocks, explore their diverse biological activities and mechanisms of action, and dissect the structure-activity relationships that govern their therapeutic potential. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique properties of cyclobutane-containing amino acids in their own research endeavors.

Introduction: The Allure of the Cyclobutane Ring in Amino Acid Scaffolds

The cyclobutane moiety, once considered a synthetic curiosity, has emerged as a valuable design element in medicinal chemistry.[1][2] Its rigid, puckered conformation offers a distinct three-dimensional geometry compared to more flexible linear or larger cyclic structures.[1][3] When incorporated into amino acid scaffolds, the cyclobutane ring can:

-

Impart Conformational Rigidity: This pre-organization can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.[2][4]

-

Improve Metabolic Stability: The cyclobutane ring is generally resistant to enzymatic degradation, which can lead to improved pharmacokinetic profiles.[1][2]

-

Serve as a Unique Pharmacophore: The distinct spatial arrangement of substituents on the cyclobutane ring can be exploited to optimize interactions with target proteins.[2]

-

Act as an Aryl Bioisostere: In some contexts, the cyclobutane ring can mimic the spatial and electronic properties of an aromatic ring.[2]

This guide will focus specifically on this compound (also known as 3-cyclobutylalanine)[5][6] and its analogs, a class of unnatural amino acids with growing importance in drug discovery.

Synthetic Strategies: Accessing Cyclobutane-Containing Amino Acids

The synthesis of cyclobutane-containing amino acids has been approached through various methodologies, primarily centered around the construction of the cyclobutane ring itself or the elaboration of a pre-existing cyclobutane-containing starting material.

[2+2] Cycloaddition Reactions

A common and powerful method for constructing the cyclobutane ring is the [2+2] cycloaddition reaction.[7][8] Photocatalyzed [2+2] cycloadditions of dehydroamino acids with styrene-type olefins under visible light have been reported as a mild and scalable approach to access cyclobutane α-amino acid derivatives.[9]

Elaboration of Pre-formed Cyclobutane Rings

An alternative strategy involves starting with a commercially available or readily synthesized cyclobutane-containing building block and introducing the amino and carboxylic acid functionalities. This approach offers a more convergent and often more stereocontrolled route to the desired amino acid.

Tandem Amidation/Michael Addition

For the synthesis of cyclobutane β-amino acids, a tandem amidation/Michael addition protocol has been developed. This method combines a benzoxazolone with cyclobutene-1-carboxylic acid to generate β-N-heterocyclic cyclobutane carboximides, which can be further elaborated.[10]

Biological Activities and Mechanisms of Action

Analogs of this compound have demonstrated a range of biological activities, highlighting their potential as therapeutic agents and research tools.

Integrin Antagonism: Targeting Cell Adhesion and Signaling

A significant area of research has focused on the development of cyclobutane-based small molecules as antagonists of αvβ3 integrin.[7][8] Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions, and their dysregulation is implicated in cancer progression and other diseases. The cyclobutane scaffold serves as a rigid core to orient arginine and aspartate mimetic sidechains, mimicking the RGD (arginine-glycine-aspartic acid) motif that is the natural ligand for many integrins.[8]

The binding of the extracellular matrix (ECM) to αvβ3 integrin triggers a signaling cascade that influences cell survival, proliferation, and migration. Antagonists based on the this compound scaffold can block these downstream signaling events.

Caption: αvβ3 Integrin Signaling Pathway and its Inhibition.

Enzyme Inhibition: A Versatile Mode of Action

Cyclobutane-containing amino acids and their derivatives have also been explored as enzyme inhibitors.

-

α-Isopropylmalate Synthase Inhibition: A cyclopropylalanine analog has been shown to inhibit α-isopropylmalate synthase, a key enzyme in the leucine biosynthesis pathway in fungi and bacteria.[11] This suggests a potential mechanism for developing novel antibiotics.

-

Tubulin Polymerization Inhibition: Cyclopropyl and cyclobutyl epothilone analogs have demonstrated activity against tubulin polymerization, a validated target in cancer therapy.[10]

-

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism: Cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid have been evaluated as competitive antagonists of the NMDA receptor, a target for neurological disorders.[3]

Modulation of Peptide Conformation and Function

The incorporation of cyclobutane-containing amino acids into peptides can dramatically influence their secondary structure and biological function. For example, the conformational constraints imposed by a cyclobutane β-amino acid in a peptidomimetic were found to impact its ability to penetrate cell membranes.[4]

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on their stereochemistry and the nature and placement of substituents on the cyclobutane ring and the amino acid backbone.

| Compound/Analog Class | Target | Key SAR Insights | Reference(s) |

| Cyclobutane-based RGD mimetics | αvβ3 Integrin | The cyclobutane core effectively orients arginine and aspartate mimetic sidechains for high affinity. The nature of the sidechains and their attachment points on the cyclobutane ring are critical for activity and stability. | [7][8] |

| Cyclobutane-containing peptidomimetics | Cell Membrane | The rigidity of the cyclobutane β-amino acid can preclude the adoption of a defined conformation necessary for efficient cell uptake. | [4] |

| Cyclobutene and Cyclobutane Analogs of Combretastatin | Tubulin | Cyclobutene analogs showed high activity but low selectivity, while a cyclobutane derivative exhibited comparable potency to the natural product with a high therapeutic index. | [2] |

Experimental Protocols

Representative Synthesis of a Cyclobutane α-Amino Acid Derivative

The following is a representative protocol for the synthesis of a cyclobutane α-amino acid derivative via a visible light-mediated [2+2] cycloaddition, based on reported methodologies.[6][9]

Step 1: Reaction Setup

-

To an oven-dried vial equipped with a magnetic stir bar, add the α,β-dehydroamino acid (1.0 equiv.), the styrene-type olefin (2.0 equiv.), and the photocatalyst [Ir(dFCF3ppy)2(dtbpy)]PF6 (1 mol%).

-

Evacuate and backfill the vial with an inert atmosphere (e.g., argon) three times.

-

Add anhydrous solvent (e.g., dichloromethane) via syringe.

Step 2: Photoreaction

-

Place the reaction vial in front of a visible light source (e.g., blue LED lamp).

-

Stir the reaction mixture at room temperature for the specified time (e.g., 24-48 hours), monitoring the reaction progress by TLC or LC-MS.

Step 3: Workup and Purification

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclobutane α-amino acid derivative.

Step 4: Deprotection

-

To obtain the free amino acid, perform a deprotection step. For example, if Boc and t-butyl ester protecting groups are present, treat the derivative with trifluoroacetic acid (TFA) in dichloromethane.

-

After the reaction is complete, remove the volatiles under reduced pressure and triturate the residue with diethyl ether to precipitate the free amino acid as its TFA salt.

General Protocol for an In Vitro Cell Adhesion Assay

The following is a generalized protocol for evaluating the ability of a cyclobutane-based integrin antagonist to inhibit cell adhesion.[7][8]

Step 1: Plate Coating

-

Coat the wells of a 96-well plate with an extracellular matrix protein (e.g., fibronectin, vitronectin) at a suitable concentration (e.g., 10 µg/mL) in a suitable buffer (e.g., PBS).

-

Incubate the plate overnight at 4°C.

-

The next day, wash the plate with PBS and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.

Step 2: Cell Preparation and Treatment

-

Culture cells expressing the target integrin (e.g., U87MG glioblastoma cells for αvβ3) to sub-confluency.

-

Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free media.

-

Pre-incubate the cells with various concentrations of the test compound (the cyclobutane-based antagonist) or a vehicle control for 30 minutes at 37°C.

Step 3: Adhesion and Quantification

-

Wash the coated and blocked 96-well plate with PBS.

-

Add the pre-treated cell suspension to each well and incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Quantify the number of adherent cells. This can be done by staining the cells with a dye such as crystal violet, followed by solubilization of the dye and measurement of the absorbance at a specific wavelength.

Step 4: Data Analysis

-

Calculate the percentage of cell adhesion for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of adhesion against the compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

This compound and its analogs represent a promising class of unnatural amino acids with significant potential in drug discovery and chemical biology. The rigid cyclobutane scaffold provides a unique tool for constraining peptide conformations and for developing small-molecule therapeutics with improved pharmacological properties. As synthetic methodologies for accessing these compounds become more efficient and diverse, we can expect to see their increased application in the development of novel therapeutics targeting a wide range of diseases. Future research in this area will likely focus on the development of more complex and stereochemically defined cyclobutane-containing amino acids, the exploration of their incorporation into a broader range of peptide and protein scaffolds, and the elucidation of their interactions with novel biological targets.

References

- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [URL not available]

-

Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PMC - PubMed Central. [Link]

-

Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link]

-

This compound | C7H13NO2 | CID 21988066. PubChem. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link]

-

New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]

-

Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. [Link]

-

Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC - NIH. [Link]

-

(R)-2-Amino-3-cyclobutylpropanoic acid | C7H13NO2 | CID 50999323. PubChem. [Link]

-

Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. NIH. [Link]

-

A Novel Antibiotic Mechanism of l-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid l-Leucine. MDPI. [Link]

Sources

- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C7H13NO2 | CID 21988066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Synthesis and biological evaluation of 12,13-cyclopropyl and 12,13-cyclobutyl epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Researcher's Guide to Sourcing and Utilizing 2-Amino-3-cyclobutylpropanoic Acid

An In-depth Technical Guide for Drug Discovery Professionals

In the landscape of modern drug discovery and development, the incorporation of unnatural amino acids into novel therapeutic entities is a cornerstone of innovation. These building blocks offer a route to escape the metabolic liabilities and conformational constraints of endogenous peptides, paving the way for molecules with enhanced potency, selectivity, and pharmacokinetic profiles. Among these, 2-Amino-3-cyclobutylpropanoic acid, a non-proteinogenic amino acid, has emerged as a valuable synthon for medicinal chemists. This guide provides an in-depth technical overview of its commercial availability, quality considerations for procurement, and best practices for its application in a research setting.

Navigating the Commercial Landscape: Key Suppliers and Considerations

Sourcing high-quality this compound is the first critical step for any research program. A number of reputable chemical suppliers offer this compound, often with variations in purity, stereochemistry, and available formulations.

A summary of prominent commercial suppliers is presented below:

| Supplier | Available Forms | Purity | Noteworthy Information |

| AdooQ Bioscience | (R)-2-amino-3-cyclobutylpropanoic acid | >99% (HPLC) | Marketed for cancer research and epigenetic studies.[1] |

| MedChemExpress | (R)-2-amino-3-cyclobutylpropanoic acid | 97.0% | Provides access to Certificate of Analysis (CoA) and data sheets.[2] |

| CymitQuimica | This compound | 97% | Distributes for Fluorochem.[3] |

| Sigma-Aldrich | (S)-2-Amino-3-cyclobutylpropanoic acid | 95% | Distributes for Synthonix Corporation; provides safety information. |

| BLD Pharm | This compound hydrochloride | Not specified | Offers the hydrochloride salt form.[4][5] |

| AK Scientific, Inc. | Ethyl (2R)-2-amino-3-cyclobutylpropanoate | 95% | Provides the ethyl ester derivative. |

| CP Lab Safety | (S)-2-Amino-3-Cyclobutylpropanoic Acid | 97% | Offers various package sizes.[6] |

When selecting a supplier, researchers should consider not only the list price but also the available analytical data, batch-to-batch consistency, and the supplier's transparency regarding quality control. For drug discovery applications, where reproducibility is paramount, a higher initial investment in a well-characterized compound can prevent costly and time-consuming experimental failures.

Quality Control and Scientific Integrity: A Self-Validating Approach

The adage "you get what you pay for" holds particularly true for specialized chemical reagents. Ensuring the identity, purity, and stereochemical integrity of this compound is a non-negotiable aspect of its use in research.

The Critical Role of the Certificate of Analysis (CoA)

A Certificate of Analysis is more than a mere formality; it is a testament to the quality of the supplied material. Researchers should demand a comprehensive CoA for each batch and scrutinize the following data:

-

Identity Confirmation: Look for evidence of structural confirmation, typically through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. The CoA should provide the chromatogram and the calculated purity value.

-

Chiral Purity: For stereospecific syntheses, the enantiomeric excess (e.e.) is a critical parameter. This is typically determined by chiral HPLC or Gas Chromatography (GC).

-

Residual Solvents and Water Content: The presence of residual solvents from the synthesis and purification process can impact reaction outcomes and the accurate weighing of the compound. Karl Fischer titration is the standard method for determining water content.

Understanding Potential Impurities

The synthetic route to this compound will dictate the likely impurity profile. While specific routes are often proprietary, a general understanding of amino acid synthesis can inform the researcher of potential contaminants to be aware of, such as diastereomers, incompletely reacted starting materials, or by-products from protecting group manipulations.

Experimental Protocols: Handling, Storage, and Application

Proper handling and storage are crucial for maintaining the integrity of this compound.

Storage and Stability

Most suppliers recommend storing the solid compound at -20°C for long-term stability.[1][2] Once in solution, it is advisable to use it within a month and store it at -20°C or -80°C to prevent degradation.[1][2] The hydrochloride salt form may exhibit greater stability and ease of handling due to its crystalline nature.

A General Protocol for Use in Peptide Synthesis

This compound can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. A generalized workflow is depicted below:

Caption: Generalized workflow for peptide synthesis.

Applications in Drug Discovery and Beyond

The unique structural motif of a cyclobutyl group offers several advantages in drug design. It introduces conformational rigidity, which can enhance binding to target proteins and improve selectivity. The lipophilic nature of the cyclobutyl ring can also favorably modulate the pharmacokinetic properties of a molecule, such as cell permeability and metabolic stability.

Peptidomimetics and Protease Inhibitors

The incorporation of this compound into peptide sequences can lead to potent and selective inhibitors of enzymes, particularly proteases. The cyclobutyl moiety can occupy hydrophobic pockets in the active site of the enzyme, leading to enhanced binding affinity.

Prodrug Strategies

The amino acid scaffold can be utilized in prodrug design to improve the delivery of therapeutic agents.[7] By forming an ester or amide linkage between a drug and this compound, it may be possible to leverage amino acid transporters for increased absorption.[7]

Scaffolds for Novel Chemical Entities

Beyond its use as a peptide building block, this compound can serve as a chiral scaffold for the synthesis of more complex molecules. The amino and carboxylic acid groups provide versatile handles for further chemical modifications.

Caption: Key application areas in drug discovery.

Conclusion